N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, a methyl-pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the hydroxyethyl group: This step involves the reaction of the bithiophene intermediate with an appropriate hydroxyethylating agent under basic conditions.
Formation of the pyrazole ring: This can be done by reacting the hydroxyethyl-bithiophene intermediate with a suitable hydrazine derivative.
Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The bithiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bithiophene moiety can participate in π-π interactions, affecting the compound’s electronic properties. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative used in organic electronics.
N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Lacks the bithiophene moiety but shares other structural features.
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: Similar but without the methyl group on the pyrazole ring.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(22-14)10-4-5-21-9-10/h2-6,8-9,12,16,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPXWRXTWQUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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